molecular formula C₁₅H₁₇NO₇ B013689 2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione CAS No. 76101-14-9

2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione

Cat. No. B013689
CAS RN: 76101-14-9
M. Wt: 323.3 g/mol
InChI Key: DYRBBRIJDAJADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest falls within the family of isoindole-1,3-dione derivatives, which are known for their diverse biological activities and chemical functionalities. The specific structure of this compound suggests a complex synthesis pathway and interesting chemical and physical properties due to the presence of multiple functional groups.

Synthesis Analysis

The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including those similar to the compound , can be achieved through various pathways. A notable method involves starting from 3-sulfolene, undergoing epoxidation, and subsequent opening of the epoxide with nucleophiles to yield hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Further modifications can lead to amino and triazole derivatives as well as hydroxyl analogues through cis-hydroxylation processes (Tan et al., 2016).

Molecular Structure Analysis

The crystal and molecular structures of related compounds have been determined using single crystal X-ray diffraction, revealing insights into inter- and intramolecular hydrogen bonds, which are crucial for understanding the stability and reactivity of such molecules. DFT calculations further aid in understanding the energetics and stability of different tautomeric forms (Małecka et al., 2004).

Chemical Reactions and Properties

Isoindole-1,3-dione derivatives undergo a variety of chemical reactions, including nucleophilic additions, cycloadditions, and photochemical transformations, yielding a wide range of functionalized products. These reactions are often influenced by the specific substituents and the electronic nature of the isoindole-1,3-dione core (Worlikar & Larock, 2008).

properties

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO7/c1-22-15-10(12(19)11(18)9(6-17)23-15)16-13(20)7-4-2-3-5-8(7)14(16)21/h2-5,9-12,15,17-19H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRBBRIJDAJADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319810
Record name Methyl 2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione

CAS RN

76101-14-9
Record name NSC350991
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.